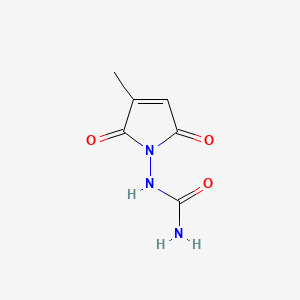

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea

Overview

Description

The compound is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like furan and imidazole . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds such as “Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate” have been synthesized from maleimide .Scientific Research Applications

Intramolecular Hydrogen Bonding and Cytosine Complexation

The study of pyrid-2-yl ureas, which share structural features with the compound , revealed insights into intramolecular hydrogen bonding and cytosine complexation. These compounds exhibited equilibria between conformational isomers, significantly influenced by substituents, which facilitated the formation of a preferred isomeric form. This preference has implications for the design of molecules with specific binding affinities, as demonstrated by the substantial variation in binding constants with cytosine, ranging from 30 to 1700 M(-1) (Chia-Hui Chien et al., 2004).

Antimicrobial Activity of N-Substituted Ureas

Research into N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas highlighted the synthesis and evaluation of these compounds' antimicrobial properties. These studies provided a foundation for understanding how modifications to the urea backbone can impact biological activity, showing moderate antimicrobial effectiveness in assays (P. V. G. Reddy et al., 2003).

Metallo-Supramolecular Macrocycles

The construction of metallo-supramolecular macrocycles using pyridine-substituted urea ligands introduces a method for equipping these structures with functional groups. By adjusting methyl substitution on the pyridine rings, researchers can control the spatial orientation of nitrogen atoms relative to the urea carbonyl group, facilitating the self-assembly of macrocycles. This study showcases the potential for designing functionalized macrocyclic structures with applications in catalysis and materials science (Ralf W. Troff et al., 2012).

Corrosion Inhibition

Investigations into Mannich bases derived from ureas demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The specific interactions of these compounds with the steel surface, characterized by adsorption isotherms and inhibition efficiency, highlight the role of chemical structure in their performance as protective agents. This research contributes to the development of more efficient corrosion inhibitors for industrial applications (M. Jeeva et al., 2015).

Anion Binding and Sensing

Studies on fluorescent pyridyl ureas have elucidated their utility in anion binding and sensing, driven by changes in fluorescence upon acid addition. These findings provide a basis for developing new sensors for detecting specific anions in various settings, demonstrating the adaptability of urea-based receptors in chemical sensing applications (L. Jordan et al., 2010).

properties

IUPAC Name |

(3-methyl-2,5-dioxopyrrol-1-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-3-2-4(10)9(5(3)11)8-6(7)12/h2H,1H3,(H3,7,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGZMOOETGDCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985063 | |

| Record name | N-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)urea | |

CAS RN |

6641-34-5 | |

| Record name | N-(2,5-Dihydro-3-methyl-2,5-dioxo-1H-pyrrol-1-yl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6641-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC188484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=188484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48831 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

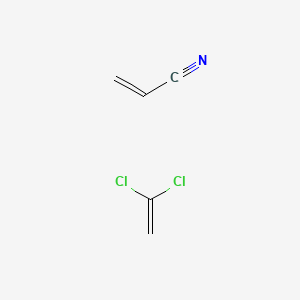

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)